Methyl 2-methyl-3-oxo-3-phenylpropanoate Methyl 2-methyl-3-oxo-3-phenylpropanoate
Brand Name: Vulcanchem
CAS No.: 29540-54-3
VCID: VC3998879
InChI: InChI=1S/C11H12O3/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-8H,1-2H3
SMILES: CC(C(=O)C1=CC=CC=C1)C(=O)OC
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

Methyl 2-methyl-3-oxo-3-phenylpropanoate

CAS No.: 29540-54-3

Cat. No.: VC3998879

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-3-oxo-3-phenylpropanoate - 29540-54-3

CAS No. 29540-54-3
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name methyl 2-methyl-3-oxo-3-phenylpropanoate
Standard InChI InChI=1S/C11H12O3/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-8H,1-2H3
Standard InChI Key ZYGFNEGLHJHNOK-UHFFFAOYSA-N
SMILES CC(C(=O)C1=CC=CC=C1)C(=O)OC
Canonical SMILES CC(C(=O)C1=CC=CC=C1)C(=O)OC

Chemical Structure and Nomenclature

Methyl 2-methyl-3-oxo-3-phenylpropanoate belongs to the class of β-ketoesters, featuring a ketone group adjacent to an ester moiety. The IUPAC name derives from its propanoate backbone, where the second carbon is substituted with a methyl group, and the third carbon forms a ketone bonded to a phenyl ring. Its structure is represented as:

CH3COC(O)CH(CH3)COOCH3\text{CH}_3\text{COC(O)CH(CH}_3\text{)COOCH}_3

The compound is also known by synonyms such as ethyl 2-benzoylpropionate and methyl α-benzoylpropionate, reflecting variations in ester groups or substitution patterns . X-ray crystallography and NMR studies confirm its planar conformation, stabilized by intramolecular hydrogen bonding between the keto and ester oxygen atoms .

Synthesis and Production

One-Pot Synthesis via Diazo Intermediates

A prominent synthesis route involves the reaction of methyl 2-diazo-3-oxo-3-phenylpropanoate with 2-methoxypropene under rhodium catalysis. This method, reported in a 2025 study, yields the target compound in 66% efficiency after silica gel chromatography (hexane:ethyl acetate = 20:1) . The mechanism proceeds through a Wolff rearrangement, generating a ketene intermediate that undergoes nucleophilic trapping by the vinyl ether.

Alternative Routes

Alternative approaches include:

  • Claisen condensation: Reaction of methyl phenylacetate with methyl acetate in the presence of sodium methoxide.

  • Oxidation of allylic alcohols: Using oxidizing agents like pyridinium chlorochromate (PCC) .

Optimization studies highlight reaction temperatures of 60–80°C and anhydrous conditions as critical for minimizing side products such as enol ethers .

Physical and Chemical Properties

Thermodynamic Parameters

Key physical properties include:

PropertyValueSource
Density (20°C)1.080 g/cm³
Boiling Point279°C
Refractive Index (nD²⁰)1.507–1.511
Vapor Pressure (25°C)0.00407 mmHg
pKa10.93 ± 0.26 (predicted)

The compound exists as a light orange to green viscous liquid at room temperature, with limited hygroscopicity . Its low vapor pressure suggests minimal volatility under standard laboratory conditions.

Solubility and Reactivity

Methyl 2-methyl-3-oxo-3-phenylpropanoate dissolves readily in polar aprotic solvents (e.g., DMSO, THF) but is insoluble in water . The β-ketoester group confers reactivity toward nucleophiles, enabling condensations to form heterocycles like pyrazoles and pyrroles. Under basic conditions, it undergoes hydrolysis to 3-oxo-3-phenylpropanoic acid .

Applications and Uses

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For example, its keto group participates in Michael additions to generate α,β-unsaturated ketones, key motifs in prostaglandin inhibitors .

Agrochemicals

In agrochemistry, it acts as a building block for herbicides and fungicides. Derivatives incorporating thioamide groups exhibit potent activity against Phytophthora infestans in potato crops .

Fragrance Industry

The phenylketone moiety contributes to musk-like odors, making it valuable in perfumery. Its stability in ethanol bases allows use in long-lasting cosmetic formulations .

Recent Research and Developments

Catalytic Asymmetric Synthesis

A 2025 study demonstrated enantioselective synthesis using chiral N-heterocyclic carbene (NHC) catalysts, achieving 92% ee for (R)-configured products . This advancement enables access to optically active intermediates for chiral drug synthesis.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, improving energy efficiency by 70% compared to conventional methods . Solvent-free conditions using ionic liquids further enhance sustainability.

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